Aniline phosphate

描述

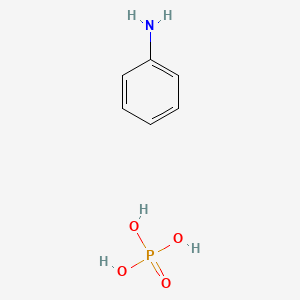

Aniline phosphate, also known as phenylamine phosphate, is an organic compound with the molecular formula C6H10NO4P. It is a derivative of aniline, where the aniline molecule is combined with phosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Aniline phosphate can be synthesized through the reaction of aniline with phosphoric acid. The reaction typically involves mixing aniline with a stoichiometric amount of phosphoric acid under controlled temperature conditions. The reaction can be represented as follows: [ \text{C6H5NH2} + \text{H3PO4} \rightarrow \text{C6H5NH3}^+ \text{H2PO4}^- ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with phosphoric acid in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including nitroso compounds and nitro compounds.

Reduction: It can be reduced to form aniline and other related compounds.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Nitroaniline, nitrosoaniline.

Reduction: Aniline.

Substitution: Various substituted aniline derivatives.

科学研究应用

Aniline phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: this compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of aniline phosphate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of phosphorylated intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes.

相似化合物的比较

Aniline: The parent compound of aniline phosphate, used widely in the chemical industry.

Nitroaniline: An oxidized derivative of aniline, used in the production of dyes and pigments.

Sulfanilic Acid: A sulfonated derivative of aniline, used in the synthesis of azo dyes.

Uniqueness of this compound: this compound is unique due to its combination of aniline and phosphoric acid, which imparts distinct chemical properties. Its ability to participate in both organic and inorganic reactions makes it a versatile compound in various applications.

生物活性

Aniline phosphate is a compound that has garnered attention due to its biological activity, particularly in environmental and toxicological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects associated with this compound, including its degradation pathways, toxicological impacts, and potential applications.

This compound consists of an aniline moiety attached to a phosphate group, which can exist in several forms, such as mono-, di-, or tri-aniline phosphate. The chemical structure influences its biological interactions and degradation processes.

Degradation Pathways

Microbial Degradation

Research has demonstrated that certain bacteria can utilize aniline as a carbon source. For instance, Desulfatiglans anilini is known to anaerobically degrade aniline through a series of enzymatic reactions. The initial step involves the conversion of aniline to 4-aminobenzoate via phenylphosphoamidate as an intermediate. This process is facilitated by specific gene clusters responsible for the enzymes involved in these reactions .

Table 1: Key Enzymes and Gene Clusters in Aniline Degradation

| Enzyme | Gene Cluster | Function |

|---|---|---|

| Phenylphosphate synthase | phe | Converts phenol to phenylphosphate |

| Phenylphosphate carboxylase | ani | Converts phenylphosphate to 4-aminobenzoate |

| 4-Aminobenzoyl-CoA synthetase | ani | Activates 4-aminobenzoate |

Toxicological Effects

Oxidative Stress and Apoptosis

Aniline exposure has been linked to the induction of oxidative stress in various cell types, particularly hepatocytes. A study indicated that exposure to aniline significantly increases levels of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and DNA damage. These changes culminate in reduced cell viability and increased apoptosis in a concentration-dependent manner .

Table 2: Effects of Aniline on Hepatocyte Viability

| Aniline Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 80 | 15 |

| 10 | 63 | 30 |

| 20 | 45 | 50 |

The comet assay results indicated significant DNA damage correlating with the concentration of aniline, highlighting its genotoxic potential .

Case Studies

-

Study on Hepatocytes

In a controlled experiment, primary cultured hepatocytes were exposed to varying concentrations of aniline. The results showed that higher concentrations led to increased oxidative stress markers and apoptosis rates. The addition of N-acetylcysteine (NAC), a ROS inhibitor, mitigated some of these effects, suggesting potential therapeutic avenues for mitigating aniline toxicity . -

Environmental Impact

A study on the biodegradation of aniline in contaminated environments revealed that Desulfatiglans anilini could effectively reduce aniline concentrations in anaerobic conditions, thus providing insights into bioremediation strategies for polluted sites .

化学反应分析

Oxidation Reactions

Aniline phosphate undergoes oxidation via radical intermediates or electrophilic agents. Key findings include:

Radical-Mediated Oxidation

-

Hydroxyl Radical (·OH) Reactions :

Oxidation by ·OH radicals proceeds predominantly via addition to the benzene ring , forming hydroxycyclohexadienyl isomers. These intermediates decay via elimination of OH⁻ to yield the aniline radical cation (C₆H₅NH₂⁺·) on the microsecond timescale . -

Phosphate Radical (PO₄²⁻·) Reactions :

Phosphate radicals oxidize aniline derivatives via electron transfer , forming anilino radicals. Subsequent dimerization yields products such as azobenzene (C₆H₅N=NC₆H₅) and 4-aminodiphenylamine .-

Rate constants for PO₄²⁻· reactions with aniline derivatives:

| Amine | Rate Constant (M⁻¹s⁻¹) |

|-----------------------|-------------------------|

| Aniline | 7.10 × 10⁸ |

| p-Bromoaniline | 5.75 × 10⁸ |

| p-Nitroaniline | 1.62 × 10⁸ |

-

Acid-Base Reactions

The phosphate counterion influences protonation equilibria and reactivity:

-

Protonation in Acidic Media :

In concentrated HCl, this compound undergoes nitrosation with NaNO₂, forming diazonium intermediates. These intermediates are reduced by Zn/HCl to yield p-amino-N,N-dimethylaniline , a precursor for dyes . -

Deprotonation in Basic Media :

At pH >11, the anilino radical deprotonates to form the conjugate base (C₆H₅N⁻·), which participates in coupling reactions to generate azo compounds or benzidine derivatives .

Phosphorylation Reactions

This compound serves as a substrate in phosphorylation processes:

-

Atherton–Todd Reaction :

Aniline derivatives react with chlorophosphates (e.g., POCl₃) in biphasic systems (CCl₄/H₂O) to form N-arylphosphoramidates . Key conditions include: -

Salification with Phosphoric Acid :

Aniline reacts with H₃PO₄ under controlled conditions (40–60°C) to crystallize this compound. The product exhibits high purity (>99%) and stability .

Reductive Reactions

Stability and Decomposition

常见问题

Basic Research Questions

Q. How can aniline phosphate be quantified in biological samples using isotopic labeling and LC-MS?

this compound can be quantified by spiking experimental samples with isotopically labeled standards (e.g., ¹²C₆- and ¹³C₆-aniline derivatives). After mixing with triethylamine (TEA) to stabilize the solution, LC-MS analysis is performed to detect and differentiate labeled vs. unlabeled metabolites. This method ensures high precision in quantifying metabolic flux in pathways like the pentose phosphate pathway .

Q. What experimental conditions optimize the polymerization of aniline monomers using DNA templates?

Aniline monomers (19 mM, pH 4.0) are electrostatically aligned with DNA phosphate groups. Enzymatic polymerization is initiated by horseradish peroxidase (HRP) and H₂O₂, forming polyaniline/DNA nanowires. The acidic pH ensures protonation of aniline (pKa ~4.6), enhancing interaction with DNA .

Q. What structural features of this compound derivatives influence their reactivity in hydrolysis studies?

The hydrolysis of tri-2,5-diethoxy this compound is sensitive to acid concentration and ionic strength. Structural factors like the electron-withdrawing ethoxy groups and phosphate ester bonding determine reaction rates, with Hammett acidity function (H₀) and Zucker-Hammett plots used to correlate reactivity with protonation states .

Advanced Research Questions

Q. How do water activity and salt effects influence the acid-catalyzed hydrolysis mechanism of tri-2,5-diethoxy this compound?

Hydrolysis involves water molecules in the transition state, as shown by Bunnett parameters (slopes of log rate vs. log aH₂O). A negative salt effect occurs due to decreased water activity at high HCl concentrations, while neutral species contribute constant rates. Zucker-Hammett plots (slope = 0.30) confirm water participation in the rate-determining step .

Q. What experimental design optimizes the photocatalytic degradation of aniline derivatives using MnFe₂O₄/Zn₂SiO₄ composites?

Box-Behnken experimental design (four variables: catalyst dose, pH, irradiation time, and initial concentration) with 27 randomized trials identifies optimal degradation conditions. Simulated solar radiation and response surface methodology (RSM) model interactions between variables, achieving >90% degradation efficiency under optimized parameters .

Q. How do isotopic tracers (e.g., ¹³C₆-aniline) improve accuracy in metabolic flux analysis of pentose phosphate pathway intermediates?

Isotopic labeling enables absolute quantification of metabolites like sedoheptulose 7-phosphate and erythrose 4-phosphate. LC-MS detects mass shifts between labeled standards and endogenous metabolites, correcting for ion suppression and matrix effects. This method is critical for studying metabolic dysregulation in bacterial systems .

Q. Methodological Considerations

Q. What analytical challenges arise when characterizing this compound derivatives in environmental samples?

Matrix interference (e.g., sulfates, nitrates) can suppress ionization in LC-MS. Solid-phase extraction (SPE) or derivatization (e.g., with TEA) improves selectivity. For photodegradation studies, HPLC with UV detection (λ = 254 nm) is used to monitor byproducts like nitrobenzene or phenolic compounds .

Q. How are Hammett acidity functions applied to distinguish between neutral and conjugate acid pathways in organophosphorus hydrolysis?

Hammett plots (log rate vs. H₀) with slopes <1 indicate partial protonation of the substrate. For tri-2,5-diethoxy this compound, a slope of 0.30 suggests concurrent neutral (water-assisted) and acid-catalyzed pathways, validated by Arrhenius parameters (Eₐ = 85–95 kJ/mol) .

属性

IUPAC Name |

aniline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZCSWFKVAHBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121220-43-7, 17843-02-6, 62-53-3 (Parent) | |

| Record name | Benzenamine, homopolymer, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7068053 | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-42-1, 71411-65-9 | |

| Record name | Monobasic aniline orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。